molecular formula C9H7FN2O B6590623 n-(2-Cyano-3-fluorophenyl)acetamide CAS No. 1155146-72-7

n-(2-Cyano-3-fluorophenyl)acetamide

Cat. No. B6590623
CAS RN: 1155146-72-7
M. Wt: 178.16 g/mol
InChI Key: YFVFTRGWSNJEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Cyano-3-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 1155146-72-7 . It has a molecular weight of 178.17 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Pharmacodynamics and Toxicity Mechanisms

Paracetamol Mechanisms and Toxicity Paracetamol, known for its analgesic and antipyretic properties, has been studied extensively to understand its pharmacodynamics and toxicity mechanisms. The liver is the primary site for paracetamol metabolism, where it can form toxic metabolites leading to hepatotoxicity under overdose conditions. The variability in metabolism and susceptibility to toxicity among individuals highlights the importance of optimized administration to prevent adverse effects. Research also delves into the genetic differences affecting paracetamol metabolism, suggesting a link between enzyme genotypes and the risk of toxicity, which could inform safer drug use and therapeutic practices (Marzuillo, Guarino, & Barbi, 2014; Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

Micropollutants and Environmental Toxicity The presence of acetaminophen as a micropollutant in natural water environments raises concerns due to its potential transformation into toxic intermediates. Studies highlight the need for advanced treatment technologies to remove these pollutants and mitigate their impact on human health and ecosystems. The environmental persistence and transformation pathways of acetaminophen emphasize the complexity of addressing pharmaceutical pollution (Hoang Nhat Phong Vo et al., 2019).

Therapeutic Potential and Antidotes

N-Acetylcysteine in Acetaminophen Toxicity N-Acetylcysteine (NAC) is recognized for its role in treating acetaminophen overdose by replenishing hepatic glutathione levels, thereby neutralizing toxic metabolites. This therapeutic application underscores the importance of timely intervention in cases of overdose to prevent liver damage and ensure recovery. The potential benefits of NAC extend beyond its immediate antidotal effects, hinting at broader applications in mitigating oxidative stress and inflammation (Rushworth & Megson, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and other specific measures .

properties

IUPAC Name

N-(2-cyano-3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVFTRGWSNJEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656196
Record name N-(2-Cyano-3-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155146-72-7
Record name N-(2-Cyano-3-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.